Chaetoviridin A

Description

This compound has been reported in Chaetomium cochliodes and Chaetomium globosum with data available.

from Chaetomium globosum; structure in first source

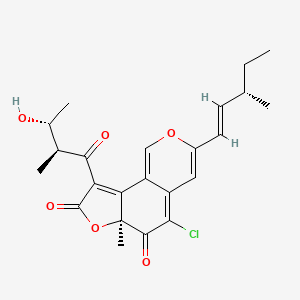

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSQVPGTQUYLEQ-CCBHEJLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893270 | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308671-17-1, 128252-98-2 | |

| Record name | (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chaetoviridin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chaetoviridin A: Discovery, Isolation, and Bioactivity from Chaetomium globosum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chaetoviridin A, a prominent member of the azaphilone class of fungal secondary metabolites, has garnered significant attention within the scientific community for its potent biological activities. First isolated from the ascomycete fungus Chaetomium globosum, this chlorinated pyranoquinone derivative exhibits a range of effects, most notably potent antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, a summary of its biological activities with quantitative data, and an exploration of its known mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development who are interested in the potential applications of this compound.

Discovery and Structural Elucidation

This compound was first reported as a metabolite of Chaetomium globosum var. flavo-viridae by Takahashi et al. in 1990.[1][2] It belongs to a class of fungal pigments known as azaphilones, which are characterized by a highly substituted isochromene core.[3] The structure of this compound is distinguished by a 6H-furo[2,3-h]isochromene-6,8(6aH)-dione skeleton, substituted with a chloro group at position 5, a 3-hydroxy-2-methylbutanoyl group at position 9, a methyl group at position 6a, and a 3-methylpent-1-en-1yl group at position 3.[4][5] The absolute stereochemistry of this compound was later revised by Makrerougras et al. in 2017 through total synthesis.[6][7][8]

Isolation and Purification of this compound from Chaetomium globosum

The following section details a general experimental workflow for the isolation and purification of this compound from Chaetomium globosum cultures. This protocol is a composite of methodologies described in the scientific literature.[2][9]

Fungal Cultivation and Fermentation

Fungal Strain: Chaetomium globosum (e.g., strains F0142 or CEF-082) is typically used.[1][2]

Culture Medium: Potato Dextrose Broth (PDB) is a commonly used liquid medium for large-scale fermentation.[2]

Fermentation Protocol:

-

Inoculate several 1 L Erlenmeyer flasks, each containing 200 mL of sterile PDB, with mycelial plugs from a 5-day-old culture of C. globosum grown on Potato Dextrose Agar (PDA).[2]

-

Incubate the flasks on a rotary shaker at 150 rpm and 25 °C for a period of two weeks to allow for sufficient production of secondary metabolites.[2]

Extraction of Crude Metabolites

Protocol:

-

After the incubation period, separate the fungal biomass from the culture broth by filtration through Whatman No. 2 filter paper.[2]

-

Extract the culture filtrate (e.g., 8 L) three times with an equal volume of ethyl acetate.[2]

-

Pool the ethyl acetate layers and concentrate them to dryness under reduced pressure to obtain the crude extract.[2]

Chromatographic Purification

Protocol:

-

The crude extract is typically subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

The pure compound appears as reddish-brown, needle-like crystals and is soluble in methanol and chloroform.[1]

Biological Activities of this compound

This compound has demonstrated a broad spectrum of biological activities, with its antifungal and cytotoxic effects being the most extensively studied.

Antifungal Activity

This compound exhibits potent inhibitory activity against a variety of plant pathogenic fungi.[1][4][5] Its antifungal action is attributed to its ability to induce the production of reactive oxygen species (ROS) and nitrous oxide, leading to cell necrosis, mycelial deformation, and inhibition of microsclerotia germination in susceptible fungi like Verticillium dahliae.[1][9] It has also been shown to degrade the cell walls of pathogens.[1]

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC (μg/mL) | Reference |

| Magnaporthe grisea | 1.23 | [2] |

| Pythium ultimum | 1.23 | [2] |

| Sclerotinia sclerotiorum | - | [1][9] |

| Botrytis cinerea | - | [1] |

| Fusarium graminearum | - | [1] |

| Phytophthora capsici | - | [1] |

| Fusarium moniliforme | - | [1] |

| Rhizoctonia solani | - | [9] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that completely inhibits visible mycelial growth.

Table 2: In Vivo Antifungal Activity of this compound

| Disease | Pathogen | Concentration (μg/mL) | Control Efficacy | Reference |

| Rice Blast | Magnaporthe grisea | 62.5 | >80% | [2][10] |

| Wheat Leaf Rust | Puccinia recondita | 62.5 | >80% | [2][10] |

| Tomato Late Blight | Phytophthora infestans | 125 | 50% | [10] |

Cytotoxic Activity

In addition to its antifungal properties, this compound has been reported to possess cytotoxic activity against certain cancer cell lines. However, some studies indicate that its cytotoxicity can be low in specific cell lines.[6]

Table 3: Cytotoxic Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| A549 (human lung carcinoma) | CCK8 | > 50 | [6] |

| HepG-2 (human liver cancer) | SRB | 40.6 (moderate) | [3] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Other Biological Activities

-

Inhibition of Cholesteryl Ester Transfer Protein (CETP): this compound has been found to inhibit CETP, suggesting a potential role in lipid metabolism research.[1][2][8]

-

Antitumor Promotion: Early studies indicated that this compound could inhibit tumor promotion in mouse models.[2][8]

Experimental Protocols and Visualizations

Experimental Workflow for this compound Isolation and Bioassay

The following diagram illustrates the general workflow from fungal culture to the assessment of biological activity.

Caption: Workflow for this compound isolation and bioactivity screening.

Proposed Mechanism of Antifungal Action

The antifungal mechanism of this compound against V. dahliae involves the induction of oxidative and nitrosative stress, leading to cell wall damage and eventual cell death.

Caption: Antifungal mechanism of this compound.

Conclusion

This compound, a secondary metabolite from Chaetomium globosum, stands out as a molecule with significant potential, particularly in the development of novel antifungal agents for agricultural applications. Its well-defined structure, established isolation protocols, and documented biological activities provide a solid foundation for further research. Future investigations could focus on optimizing its production, exploring its full spectrum of bioactivities, and elucidating its detailed molecular mechanisms of action. The information compiled in this guide aims to facilitate and inspire such future endeavors in the scientific community.

References

- 1. scispace.com [scispace.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorbyt.com [biorbyt.com]

- 6. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Chaetoviridin A: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoviridin A is a potent antifungal secondary metabolite produced by various species of the fungal genus Chaetomium, most notably Chaetomium globosum.[1][2][3][4] As a member of the azaphilone class of compounds, it possesses a characteristic pyrano-quinone core structure.[5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of this compound, with a focus on its antifungal mechanism. Detailed experimental protocols for its isolation and characterization are also presented to aid in further research and development.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the molecular formula C₂₃H₂₅ClO₆ and a molecular weight of 432.89 g/mol .[1] Its structure has been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry, and confirmed by total synthesis.

Chemical Structure

The systematic IUPAC name for this compound is (6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione.[1] The 2D and 3D structures of the molecule are well-established.

Physicochemical Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅ClO₆ | [1] |

| Molecular Weight | 432.89 g/mol | [1] |

| Monoisotopic Mass | 432.1339662 Da | [1] |

| Appearance | Reddish-brown, needle-like crystals | [3] |

| Solubility | Soluble in methanol and chloroform | [3] |

Table 1: Physicochemical Properties of this compound

| Technique | Data | Source |

| Mass Spectrometry (LC-ESI-ITFT) | ||

| Precursor Ion ([M+H]⁺) | m/z 433.1407 | [1] |

| Major Fragment Ions | m/z 333.0888, 433.1412, 359.0681, 83.0491, 415.1307 | [1] |

| ¹H and ¹³C NMR | Spectral data available in literature, key for structural elucidation. | [2][3][4] |

| X-ray Crystallography | Used in the structural confirmation of related chaetoviridins. | [5] |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound from fungal cultures.

Isolation of this compound from Chaetomium globosum**

This protocol is based on established methods for the extraction and purification of this compound.[4]

2.1.1. Fungal Cultivation

-

Prepare a liquid culture medium of potato dextrose broth (PDB).

-

Inoculate the sterile PDB with mycelial plugs from a mature culture of Chaetomium globosum.

-

Incubate the culture flasks on a rotary shaker at 150 rpm and 25 °C for 14 days to allow for sufficient production of secondary metabolites.[4]

2.1.2. Extraction

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Pool the organic layers and concentrate them to dryness under reduced pressure to obtain the crude extract.[4]

2.1.3. Purification

-

The crude extract can be subjected to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to separate the different components.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.[4] Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis can provide the unambiguous three-dimensional structure of the molecule, confirming the stereochemistry. This technique has been instrumental in the structural determination of related chaetoviridins.[5]

Biological Activity and Signaling Pathway

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi, with a particularly well-studied effect on Verticillium dahliae, the causative agent of Verticillium wilt in cotton.[2][7]

Antifungal Mechanism of Action

The antifungal activity of this compound is attributed to its ability to induce oxidative and nitrosative stress in fungal cells, leading to cell death.[2][7] This process involves the following key steps:

-

Induction of Reactive Oxygen Species (ROS) and Nitrous Oxide (NO): Treatment of fungal cells with this compound leads to a significant increase in the intracellular levels of ROS and NO.[2][7]

-

Cell Wall Degradation: The increased oxidative stress contributes to the degradation of the fungal cell wall, compromising its structural integrity.[2]

-

Inhibition of Spore Germination: this compound effectively inhibits the germination of fungal spores, preventing the initiation of infection.[2]

-

Cell Necrosis: The culmination of these effects is the induction of necrotic cell death in the fungal pathogen.[2][7]

The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.

References

- 1. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

Chaetoviridin A: A Technical Guide to its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoviridin A, a potent azaphilone metabolite isolated from various species of the fungus Chaetomium, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its antifungal, enzyme inhibitory, and cytotoxic properties. Detailed summaries of quantitative data, experimental methodologies, and elucidated mechanisms of action are presented to serve as a valuable resource for ongoing research and drug development endeavors.

Introduction

Fungal secondary metabolites represent a rich reservoir of structurally unique and biologically active compounds. Among these, the azaphilones, characterized by a highly substituted isochromene core, have demonstrated a wide array of pharmacological effects. This compound, a prominent member of this class, has been the subject of numerous studies investigating its potential as a therapeutic agent and a tool for biological research. This document synthesizes the current understanding of this compound's biological activities, offering a technical deep-dive for the scientific community.

Biological Activities of this compound

This compound exhibits a range of biological effects, with its antifungal activity being the most extensively studied. It also demonstrates notable enzyme inhibition and cytotoxic effects.

Antifungal Activity

This compound has shown potent inhibitory activity against a broad spectrum of plant pathogenic fungi. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs) and significant inhibition of fungal growth and development.

Table 1: Antifungal Activity of this compound

| Target Organism | Activity Type | Value | Reference |

| Sclerotinia sclerotiorum | EC50 | 1.97 µg/mL | [1] |

| Magnaporthe grisea | MIC | 1.23 µg/mL | [2][3] |

| Pythium ultimum | MIC | 1.23 µg/mL | [2][3] |

| Verticillium dahliae | Microsclerotia Germination Inhibition (75 µg/mL) | 30.2% reduction | [4][5] |

| Verticillium dahliae | Microsclerotia Germination Inhibition (150 µg/mL) | 89.8% reduction | [4][5] |

| Botrytis cinerea | In vivo control | Weak activity | [3] |

| Phytophthora infestans | In vivo control (125 µg/mL) | 50% control | [1] |

| Rice Blast (Magnaporthe grisea) | In vivo control (62.5 µg/mL) | >80% suppression | [2] |

| Wheat Leaf Rust (Puccinia recondita) | In vivo control (62.5 µg/mL) | >80% suppression | [2] |

Enzyme Inhibitory Activity

This compound is a known inhibitor of cholesteryl ester transfer protein (CETP), a key player in lipid metabolism. This inhibitory action suggests its potential in the research of cardiovascular diseases.

Table 2: Enzyme Inhibitory Activity of this compound

| Target Enzyme | Activity Type | Value | Reference |

| Cholesteryl Ester Transfer Protein (CETP) | IC50 | 31.6 µM | [6] |

Cytotoxic Activity

Preliminary studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. However, detailed quantitative data for this compound specifically is limited in the provided search results, which often group it with other chaetoviridins or related compounds. Further research is required to fully characterize its anticancer potential.

Mechanisms of Action

The biological activities of this compound are underpinned by several distinct mechanisms of action, particularly in its antifungal effects against Verticillium dahliae.

Disruption of Fungal Cell Integrity

One of the primary antifungal mechanisms of this compound is the disruption of the fungal cell wall and membrane. This leads to morphological changes, such as shrunken mycelia, and ultimately results in cell necrosis.[4][5]

Induction of Oxidative Stress

Treatment with this compound has been shown to increase the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cellular damage.[4][5]

Inhibition of Spore Germination

This compound is a potent inhibitor of fungal spore germination, a critical step in the life cycle of many pathogenic fungi. This inhibition prevents the initiation of infection and disease progression.[4][5][7]

Alteration of Gene Expression and Metabolic Pathways

Transcriptome analysis of Verticillium dahliae treated with this compound has revealed significant changes in gene expression. Notably, genes involved in cell wall synthesis are downregulated, while various metabolic pathways are disrupted.[4][5][7] Specifically, pathways related to linolenic acid, alpha-linolenic acid, arachidonic acid, and purine metabolism are affected, indicating a broad impact on cellular function.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound. These are generalized protocols based on standard laboratory practices. For precise details, consulting the original research articles is recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal strains is a key measure of its antifungal potency. A common method is the broth microdilution assay.

Principle: A serial dilution of this compound is prepared in a liquid growth medium. A standardized inoculum of the target fungus is added to each dilution. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a specified incubation period.

General Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate fungal growth medium (e.g., Potato Dextrose Broth).

-

Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments in the growth medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no fungus) controls.

-

Incubation: Incubate the plate at an optimal temperature and duration for the specific fungus.

-

MIC Determination: Visually inspect the wells for fungal growth. The MIC is the lowest concentration of this compound at which no growth is observed.[8][9][10]

Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay

The ability of this compound to inhibit CETP activity can be assessed using an in vitro assay that measures the transfer of a fluorescently labeled lipid between donor and acceptor lipoprotein particles.

Principle: A fluorescently labeled cholesteryl ester is incorporated into donor lipoprotein particles (e.g., HDL). In the presence of CETP, this labeled lipid is transferred to acceptor particles (e.g., LDL). The rate of transfer can be monitored by a change in fluorescence, and the inhibitory effect of this compound is determined by the reduction in this transfer rate.

General Protocol:

-

Preparation of Reagents: Prepare donor lipoproteins containing a fluorescently labeled cholesteryl ester and unlabeled acceptor lipoproteins.

-

Reaction Mixture: In a microplate, combine the donor and acceptor lipoproteins, CETP, and various concentrations of this compound in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C to allow for lipid transfer.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the rate of lipid transfer for each concentration of this compound. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the CETP-mediated lipid transfer.[6]

Biosynthesis of this compound

This compound is a polyketide, synthesized through a complex biosynthetic pathway involving a polyketide synthase (PKS) and a series of tailoring enzymes. The pathway involves the iterative condensation of acetate units to form a polyketide chain, which then undergoes cyclization, chlorination, and other modifications to yield the final this compound structure. Understanding this pathway is crucial for potential bioengineering efforts to produce novel analogs with improved biological activities.

Conclusion and Future Directions

This compound is a multifaceted fungal metabolite with significant potential in agriculture and medicine. Its potent antifungal activity, coupled with a clear mechanism of action against key plant pathogens, makes it a promising candidate for the development of new bio-fungicides. Furthermore, its ability to inhibit CETP warrants further investigation for its potential role in managing cardiovascular diseases. Future research should focus on a more comprehensive evaluation of its cytotoxic activity against a wider range of cancer cell lines to determine its therapeutic index and potential as an anticancer agent. Elucidating the detailed signaling cascades affected by this compound in various biological systems will provide deeper insights into its molecular interactions and could pave the way for the rational design of more potent and selective analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Chaetoviridin A and Related Azaphilones

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core and a quaternary carbon center.[1] These metabolites are known for their vibrant colors and are produced by various fungi, including species from the genera Chaetomium, Penicillium, and Talaromyces.[1] Their structural diversity has led to a wide range of biological activities, making them a subject of considerable interest in drug discovery.[1][2] Activities demonstrated by azaphilones include antimicrobial, cytotoxic, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][3]

Chaetoviridins are a significant subclass of azaphilones, primarily isolated from the fungus Chaetomium globosum.[4][5] this compound, a representative member of this family, is an azaphilone featuring a furo[2,3-h]isochromene-6,8(6aH)-dione core structure.[6] It exhibits potent antifungal activity against various plant pathogens and has been investigated for its potential as a biocontrol agent.[7][8] This review provides a technical overview of the biological activities, mechanisms of action, and experimental methodologies related to this compound and other notable azaphilones.

Biological Activities and Quantitative Data

The diverse structures of azaphilones contribute to their broad spectrum of biological activities. This compound is particularly recognized for its antifungal properties, while other related compounds have shown significant cytotoxic and enzyme-inhibitory effects.

Antifungal and Antimicrobial Activity

This compound has demonstrated potent inhibitory activity against a range of plant pathogenic fungi.[8] Its efficacy is often compared to other chaetoviridins and standard antifungal agents. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antifungal Activity of Chaetoviridins

| Compound | Target Organism | MIC (μg/mL) | Reference |

| This compound | Magnaporthe grisea | 1.23 | [8] |

| This compound | Pythium ultimum | 1.23 | [8] |

| This compound | Botrytis cinerea | 2 | [9] |

| This compound | Sclerotinia sclerotiorum | 2 | [9] |

| Chaetoviridin B | Magnaporthe grisea | 11.1 | [8] |

| Chaetoviridin B | Pythium ultimum | 3.7 | [8] |

In addition to its effects on plant pathogens, this compound also inhibits the germination of microsclerotia of Verticillium dahliae, the causative agent of Verticillium wilt in cotton.[9][10] At a concentration of 150 μg/mL, it reduced the germination rate to 7.33%, compared to 72.02% in the control group.[9]

Cytotoxic Activity

Many azaphilone derivatives exhibit cytotoxic activities against various human cancer cell lines.[11] The half-maximal inhibitory concentration (IC50) is used to quantify this effect.

Table 2: Cytotoxic Activity of Azaphilones

| Compound | Cell Line | IC50 (μM) | Reference |

| Penidioxolane C | K562 (Leukemia) | 23.94 ± 0.11 | [3] |

| Penidioxolane C | BEL-7402 (Hepatoma) | 60.66 ± 0.13 | [3] |

| Penidioxolane C | SGC-7901 (Gastric) | 46.17 ± 0.17 | [3] |

| Penidioxolane C | A549 (Lung) | 60.16 ± 0.26 | [3] |

| Penidioxolane C | HeLa (Cervical) | 59.30 ± 0.60 | [3] |

| Chaetomugilin 106B-6 XXVIII | P388 (Leukemia) | 32.0 | |

| Chaetomugilin 106B-6 XXVIII | HL-60 (Leukemia) | 51.8 | |

| 11-Epi-chaetomugilin I | P388 (Leukemia) | 0.7 | |

| Chaetoviridin E | Antimalarial (P. falciparum) | 2.9 µg/mL | [4] |

Enzyme Inhibitory Activity

Certain azaphilones have been identified as inhibitors of specific enzymes. This activity is crucial for their potential therapeutic applications.

Table 3: Enzyme Inhibitory Activity of Azaphilones

| Compound | Target Enzyme | IC50 (μM) | Reference |

| Azaphilone Compound 11 | α-glycosidase | 17.3 | [12] |

| Azaphilone Compound 14 | α-glycosidase | 166.1 | [12] |

| Azaphilone Compound 4 | Nitric Oxide (NO) Production | 0.3 | [4] |

| Azaphilone Compound 5 | Nitric Oxide (NO) Production | 5.8 | [4] |

| Azaphilone Compound 4 | NF-κB | 0.9 | [4] |

| Azaphilone Compound 5 | NF-κB | 5.1 | [4] |

Mechanisms of Action

The mechanism by which this compound exerts its antifungal effects has been investigated through transcriptomic analysis. In Verticillium dahliae, this compound significantly inhibits spore germination.[13] This inhibition is linked to widespread changes in gene expression, particularly those involved in cell membrane function and metabolism.[13]

Transcriptome analysis revealed that after 1 hour of treatment, differentially expressed genes (DEGs) were enriched in pathways related to the cell membrane, such as linolenic acid, alpha-linolenic acid, and arachidonic acid metabolism.[13] After 3 hours, the enriched DEGs shifted to pathways associated with amino acid and sugar metabolism, including galactose metabolism, cysteine and methionine metabolism, and starch and sucrose metabolism.[13] This suggests a multi-faceted mechanism that begins with disruption of the cell membrane, followed by interference with essential metabolic processes required for germination.

References

- 1. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Isolation of azaphilone derivatives from the marine-derived fungus Talaromyces variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Initial Mechanistic Insights into Chaetoviridin A: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of Early Research into the Bioactivity of a Promising Fungal Metabolite

This technical guide provides a comprehensive overview of the initial studies on the mechanism of action of Chaetoviridin A, a naturally occurring azaphilone metabolite isolated from fungi of the Chaetomium genus.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products. The guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes hypothesized signaling pathways and experimental workflows based on current knowledge.

Core Antifungal and Cytotoxic Activities

This compound has demonstrated notable biological activity, primarily as an antifungal and cytotoxic agent.[1] Initial studies have focused on quantifying its efficacy against various fungal pathogens and cancer cell lines, providing a foundation for further mechanistic investigations.

Quantitative Data Summary

The cytotoxic and antifungal activities of this compound have been evaluated in several studies. The following tables summarize the reported 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HeLa | CCK-8 | Moderate to Weak | (Not explicitly quantified in the source) |

| A549 | CCK-8 | Moderate to Weak | (Not explicitly quantified in the source) |

| HepG2 | CCK-8 | Moderate to Weak | (Not explicitly quantified in the source) |

| AGS | CCK-8 | Inactive | (Not explicitly quantified in the source) |

| MGC803 | CCK-8 | Inactive | (Not explicitly quantified in the source) |

| Fungal Species | MIC (µg/mL) | Reference |

| Magnaporthe grisea | 1.23 | |

| Pythium ultimum | 1.23 | |

| Sclerotinia sclerotiorum | - | |

| Botrytis cinerea | - | |

| Fusarium graminearum | - | |

| Phytophthora capsici | - | |

| Fusarium moniliforme | - |

Elucidating the Mechanism of Action: From Fungi to Cancer Cells

While the precise molecular mechanisms of this compound in cancer cells are still under investigation, its effects on fungal pathogens and the activities of related azaphilone compounds provide significant clues.

Antifungal Mechanism

In fungal species such as Verticillium dahliae, this compound appears to induce cell death through a multi-faceted approach. Treatment with this compound leads to an increase in the production of reactive oxygen species (ROS) and nitrous oxide (NO). This oxidative stress contributes to the degradation of the fungal cell wall and ultimately results in cell necrosis.

Hypothesized Anticancer Mechanism: Insights from Related Azaphilones

Direct studies detailing the apoptotic and cell cycle effects of this compound on cancer cells are limited. However, research on other azaphilones, such as Penicilazaphilone C and Chaetoglobosin A, suggests a probable mechanism involving the induction of apoptosis and cell cycle arrest.[2][3]

It is hypothesized that this compound, like other azaphilones, may induce apoptosis through the intrinsic mitochondrial pathway.[4] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5]

Furthermore, it is plausible that this compound could induce cell cycle arrest at the G1, S, or G2/M phases, a common mechanism for anticancer compounds to inhibit tumor cell proliferation.[6][7][8][9]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[10][11][12][13][14]

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

-

Treat cells with varying concentrations of this compound and incubate for the desired exposure time.

-

Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[10]

-

Wash the plates four to five times with 1% acetic acid to remove the TCA and excess dye.[10]

-

Allow the plates to air-dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

-

Wash the plates again with 1% acetic acid to remove unbound SRB dye.

-

Air-dry the plates once more.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 510 nm or 540 nm using a microplate reader.[10][12] The absorbance is proportional to the cellular protein content, which reflects cell number.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Materials:

-

Flow cytometer

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed and treat cells with this compound as required for the experiment.

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes and discard the supernatant.[15]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI.[15]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15][17]

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Analysis of Apoptotic and Cell Cycle Proteins: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be adapted to analyze key regulators of apoptosis and the cell cycle.[18][19][20][21][22]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., PVDF or nitrocellulose membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine changes in protein expression levels.

Visualizing the Molecular Landscape

To better understand the potential mechanisms of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathway for apoptosis and a typical experimental workflow.

References

- 1. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicilazaphilone C, a New Azaphilone, Induces Apoptosis in Gastric Cancer by Blocking the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. mdpi.com [mdpi.com]

- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [aging-us.com]

- 9. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SRB assay for measuring target cell killing [protocols.io]

- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 16. kumc.edu [kumc.edu]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. origene.com [origene.com]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. bio-rad.com [bio-rad.com]

An In-depth Technical Guide to Chaetomium globosum Strains Producing Chaetoviridin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chaetomium globosum strains known to produce Chaetoviridin A, a potent azaphilone metabolite with significant antifungal properties. This document details the identified strains, their this compound production yields, comprehensive experimental protocols for cultivation and metabolite extraction, and an exploration of the biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Introduction to this compound and Chaetomium globosum

Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites. Among these, the azaphilone pigment this compound has garnered significant attention for its pronounced biological activities, particularly its antifungal efficacy against various plant pathogens.[1][2] This makes it a promising candidate for the development of novel agrochemicals and potentially other therapeutic agents. Understanding the specific strains that produce this compound, their cultivation requirements, and the genetic basis of its biosynthesis is crucial for harnessing its full potential.

Identified Chaetomium globosum Strains and this compound Production

Several strains of Chaetomium globosum have been identified as producers of this compound. The production yields vary between strains and are highly dependent on cultivation conditions. The following table summarizes the quantitative data available for notable strains.

| Strain | Source/Type | This compound Yield | Reference |

| CEF-082 | Endophytic fungus | 11 mg (from an unspecified volume of culture broth) | [3] |

| F0142 | Isolated from barnyard grass | 280 mg from 8 L of culture filtrate (35 mg/L) | [4][5] |

| CDW7 | Endophytic fungus from Ginkgo biloba | 60 g crude extract from 40 L of broth culture (Specific this compound yield not quantified) | |

| ATCC 16021 | Standard strain | Primarily studied for chaetoglobosin production; this compound production not explicitly quantified in the reviewed literature. | [6] |

| Various Canadian Indoor Strains | Isolated from indoor environments | Produced this compound in varying amounts. | [7] |

Experimental Protocols

Detailed methodologies are essential for the reproducible cultivation of Chaetomium globosum and the extraction of this compound. The following sections provide protocols based on published research.

Cultivation of Chaetomium globosum Strain F0142 for this compound Production

This protocol is adapted from the methodology used for the isolation of Chaetoviridins A and B from Chaetomium globosum strain F0142.[4][5]

3.1.1. Materials

-

Chaetomium globosum strain F0142

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

1 L Erlenmeyer flasks

-

Rotary shaker

-

Whatman No. 2 filter paper

3.1.2. Protocol

-

Inoculate Chaetomium globosum F0142 onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Prepare 1 L Erlenmeyer flasks each containing 200 mL of PDB.

-

Aseptically transfer several mycelial plugs (approximately 5 mm in diameter) from the PDA culture to each flask.

-

Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 14 days.

-

After the incubation period, harvest the culture by filtering through Whatman No. 2 filter paper to separate the mycelium from the culture filtrate.

Extraction and Purification of this compound from Strain F0142 Culture

This protocol describes the extraction and purification of this compound from the culture filtrate of strain F0142.[4][5]

3.2.1. Materials

-

Culture filtrate of Chaetomium globosum F0142 (8 L)

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel (230-400 mesh)

-

Glass column for chromatography

-

Chloroform

-

Methanol

-

Thin-layer chromatography (TLC) plates (Silica gel GF254)

3.2.2. Protocol

-

Extract the 8 L of culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a solvent system of chloroform and methanol (e.g., a gradient from 100% chloroform to a mixture of chloroform:methanol).

-

Monitor the fractions using TLC and combine the fractions containing this compound.

-

Further purify the this compound-containing fractions using additional silica gel column chromatography or other chromatographic techniques like preparative HPLC until pure this compound is obtained.

Cultivation of Chaetomium globosum Strain CDW7

This protocol is for the cultivation of the endophytic strain Chaetomium globosum CDW7.

3.3.1. Materials

-

Chaetomium globosum strain CDW7

-

Potato Dextrose Agar (PDA) plates

-

Czapek's medium

-

1 L Erlenmeyer flasks

-

Rotary shaker

3.3.2. Protocol

-

Culture the CDW7 strain on PDA plates at 25°C for 5 days.

-

Prepare 1 L Erlenmeyer flasks containing 400 mL of Czapek's medium.

-

Transfer mycelial agar plugs from the PDA culture to the flasks.

-

Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 10 days.

Biosynthesis and Regulation of this compound

The biosynthesis of chaetoviridins in Chaetomium globosum proceeds through a complex pathway involving polyketide synthases (PKS). The "caz" biosynthetic gene cluster is responsible for the production of these azaphilones.[8][9]

This compound Biosynthetic Pathway

The biosynthesis of this compound involves the coordinated action of a highly-reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS).

Caption: Simplified biosynthetic pathway of this compound.

Regulation of this compound Production

The regulation of secondary metabolite production in Chaetomium globosum is a complex process influenced by both genetic and environmental factors. While the biosynthetic gene cluster for chaetoviridins has been identified, the specific signaling pathways that control its expression are not yet fully elucidated.

Transcriptomic studies of C. globosum have revealed that the expression of secondary metabolite gene clusters, including the one for chaetoviridins, is highly coordinated during different developmental stages, such as perithecial development.[6] This suggests a tight regulation linked to the fungal life cycle.

Furthermore, environmental factors are known to play a crucial role in the production of secondary metabolites in fungi. While studies on the effect of pH have primarily focused on chaetoglobosin production in C. globosum[6][10], it is plausible that pH and other environmental cues also influence the biosynthesis of this compound. Future research focusing on transcriptomic and proteomic analyses under varying culture conditions will be instrumental in unraveling the intricate regulatory networks governing this compound production.

Experimental Workflows

The following diagrams illustrate the general workflows for the cultivation and analysis of this compound from Chaetomium globosum.

Caption: General workflow for the cultivation of C. globosum.

Caption: Workflow for extraction and purification of this compound.

Conclusion

This technical guide provides a consolidated resource on Chaetomium globosum strains that produce the bioactive compound this compound. The provided data on production yields and detailed experimental protocols offer a solid foundation for researchers initiating or advancing their work in this area. While the biosynthetic pathway is partially understood, further investigation into the signaling pathways that regulate this compound production is warranted. Such studies will be critical for the metabolic engineering of Chaetomium globosum to enhance the yield of this promising natural product for applications in agriculture and medicine.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of this compound from Chaetomium globosum CEF-082 Metabolites Against Verticillium dahliae in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Identification and characterization of the chaetoviridin and chaetomugilin gene cluster in Chaetomium globosum reveal dual functions of an iterative highly-reducing polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chaetoviridin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Chaetoviridin A, a bioactive fungal metabolite produced by various Chaetomium species, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis. This application note is intended to serve as a comprehensive guide for researchers and professionals involved in natural product chemistry, mycotoxin analysis, and drug discovery.

Introduction

This compound is a member of the azaphilone class of fungal pigments, characterized by a pyranoquinone core structure.[1] It is primarily isolated from the fungus Chaetomium globosum and has demonstrated various biological activities, including antifungal and antibiotic properties.[1][2][3] As interest in this compound as a potential therapeutic agent grows, robust and reliable analytical methods for its identification and quantification are crucial for research and development. This application note details a validated HPLC method suitable for the analysis of this compound in fungal extracts.

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol describes the extraction of this compound from a Chaetomium globosum culture.

Reagents and Materials:

-

Chaetomium globosum culture

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Grow Chaetomium globosum in a suitable liquid or solid medium.

-

After the incubation period, extract the fungal biomass and/or culture filtrate with an equal volume of ethyl acetate.

-

Shake the mixture vigorously for 1-2 hours to ensure thorough extraction.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the dried extract in methanol to a known concentration (e.g., 1 mg/mL).

-

Centrifuge the solution to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reversed-phase column (e.g., Phenomenex LUNA 5 µm C18(2), 250 x 4.6 mm or similar).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 20% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the samples.

Data Presentation

Table 1: HPLC Method Validation Parameters

This table summarizes the typical performance characteristics of the described HPLC method for this compound.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

| Retention Time | Approx. 8.5 min |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis for the HPLC method of this compound.

References

Application Notes and Protocols for the NMR Analysis of Chaetoviridin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Chaetoviridin A, a bioactive azaphilone fungal metabolite. The document includes detailed experimental protocols, tabulated NMR data for reference, and visualizations of the compound's structure, analytical workflow, and its inhibitory effect on the NF-κB signaling pathway.

Introduction

This compound is a chlorinated azaphilone isolated from various species of the fungus Chaetomium, including Chaetomium globosum.[1] This natural product has garnered significant interest due to its potent biological activities, including antifungal and cytotoxic properties.[2] Structurally, this compound possesses a complex polyketide-derived scaffold, making NMR spectroscopy an indispensable tool for its identification and characterization. This document outlines the methodologies for the comprehensive NMR analysis of this compound, aiding in its unambiguous structure elucidation and providing a foundation for further research and development.

Data Presentation: NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in CDCl₃. This data is crucial for the verification of the compound's identity in isolated samples.

Table 1: ¹H NMR Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 4 | 7.18 | s | |

| 7 | 6.22 | d | 9.6 |

| 8 | 7.66 | d | 9.6 |

| 10 | 6.88 | s | |

| 1'-Me | 1.83 | s | |

| 3'-Me | 1.13 | d | 6.6 |

| 4' | 3.99 | q | 6.6 |

| 4'-Me | 1.25 | d | 7.2 |

| 5' | 4.29 | q | 7.2 |

| 5'-Me | 1.21 | d | 6.0 |

| 1'' | 6.22 | d | 15.6 |

| 2'' | 6.74 | dd | 15.6, 8.4 |

| 3'' | 2.30 | m | |

| 3''-Me | 1.10 | d | 6.6 |

| 4'' | 1.55 | m | |

| 5'' | 0.95 | t | 7.2 |

Data sourced from Zhang et al., 2021.

Table 2: ¹³C NMR Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 163.7 |

| 3 | 157.0 |

| 3a | 103.1 |

| 4 | 111.9 |

| 5 | 145.4 |

| 6 | 181.5 |

| 7 | 123.0 |

| 8 | 141.5 |

| 8a | 100.0 |

| 9 | 111.4 |

| 9a | 168.8 |

| 10 | 119.1 |

| 1' | 201.8 |

| 1'-Me | 14.8 |

| 2' | 46.2 |

| 3' | 72.9 |

| 3'-Me | 10.2 |

| 4' | 15.2 |

| 5' | 19.8 |

| 1'' | 125.7 |

| 2'' | 149.3 |

| 3'' | 34.2 |

| 3''-Me | 19.5 |

| 4'' | 29.5 |

| 5'' | 11.4 |

Data sourced from Zhang et al., 2021.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of this compound samples is critical for obtaining high-quality and reproducible NMR spectra.

Materials:

-

Purified this compound (as a solid or oil)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex or sonicate the sample until the this compound is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

-

Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

-

The sample is now ready for NMR analysis.

NMR Data Acquisition

The following parameters are recommended for the acquisition of a comprehensive set of NMR data for the structural elucidation of this compound. Experiments should be performed on a spectrometer with a proton frequency of 500 MHz or higher for optimal resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 12-16 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 200-240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (or more for dilute samples)

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

-

Data Processing and Analysis

The raw NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).

-

Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectra to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks in the ¹H spectrum and integrate their areas to determine the relative number of protons.

-

Analysis of 2D Spectra: Analyze the cross-peaks in the 2D spectra to establish connectivities and build the molecular structure.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for NMR Analysis

Caption: Experimental workflow for the NMR analysis of this compound.

Inhibitory Effect of this compound on the NF-κB Signaling Pathway

Caption: Proposed inhibitory mechanism of this compound on the TNF-α induced NF-κB signaling pathway.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Chaetoviridin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the fungal metabolite Chaetoviridin A using mass spectrometry. The protocols and data presented are intended to facilitate the identification, quantification, and structural elucidation of this potent antifungal agent in various research and development settings.

Introduction

This compound is an azaphilone fungal metabolite produced by various species of the genus Chaetomium.[1][2] It exhibits significant antifungal activity against a range of plant pathogenic fungi, making it a compound of interest for the development of new agrochemicals and pharmaceuticals.[3][4] Accurate and reliable analytical methods are crucial for its detection and characterization in crude extracts, purified samples, and biological matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for this purpose, offering high sensitivity, selectivity, and the ability to perform structural elucidation through tandem mass spectrometry (MS/MS).

Quantitative Data Summary

High-resolution mass spectrometry provides accurate mass measurements, which are essential for the confident identification of this compound and the determination of its elemental composition. The table below summarizes the key quantitative data obtained from the analysis of this compound (C₂₃H₂₅ClO₆) using ESI-MS.

| Ion Type | Adduct | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance (%) |

| Molecular Ion | [M]⁺ | 432.13397 | 432.1339 | -0.16 | 100 |

| Protonated Molecule | [M+H]⁺ | 433.14182 | 433.1407 | -2.58 | 70.1 |

| Sodiated Adduct | [M+Na]⁺ | 455.12376 | 455.3170 | N/A | High |

| Fragment Ion 1 | [C₁₈H₁₇O₅]⁺ | 313.10705 | 313.0 | N/A | N/A |

| Fragment Ion 2 | [M+H-H₂O]⁺ | 415.13125 | 415.1307 | -1.32 | 18.3 |

| Fragment Ion 3 | [C₁₉H₁₅O₆]⁺ | 351.08631 | 351.0 | N/A | N/A |

| Fragment Ion 4 | [C₁₈H₁₄O₅Cl]⁺ | 359.0681 | 359.0681 | 0 | 23.2 |

| Fragment Ion 5 | [C₁₉H₁₇O₄Cl]⁺ | 333.0888 | 333.0888 | 0 | 99.9 |

Note: N/A indicates that the data was not available in the cited sources. The relative abundances are based on the data available from PubChem for the [M+H]⁺ ion and its fragments.[1]

Experimental Protocols

This section details the recommended methodologies for sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation

-

Extraction from Fungal Culture:

-

Culture Chaetomium globosum on a suitable solid or in a liquid medium.

-

Extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or methanol.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE) for Clean-up (Optional):

-

For complex matrices, a C18 SPE cartridge can be used for sample clean-up and concentration.

-

Condition the cartridge with methanol followed by water.

-

Load the resuspended crude extract.

-

Wash with a low percentage of organic solvent in water to remove polar impurities.

-

Elute this compound with methanol or acetonitrile.

-

-

Final Sample Preparation:

-

Dry the purified extract and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a UHPLC system.

-

Column: Agilent RRHD Eclipse (50 x 2 mm, 1.8 µm) or equivalent C18 reversed-phase column.[1]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-20 min: Hold at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer: Q-Exactive Orbitrap Mass Spectrometer[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 35 units

-

Auxiliary Gas Flow Rate: 10 units

-

Capillary Temperature: 320 °C

-

Full Scan (MS1) Parameters:

-

Resolution: 70,000

-

AGC Target: 3e6

-

Maximum IT: 100 ms

-

Scan Range: m/z 150-1000

-

-

Data-Dependent MS/MS (dd-MS2) Parameters:

-

Resolution: 17,500

-

AGC Target: 1e5

-

Maximum IT: 50 ms

-

Loop Count: 5

-

Isolation Window: 2.0 m/z

-

Collision Energy (NCE): 20, 30, 40 (stepped)[1]

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound from a fungal culture.

Proposed Fragmentation Pathway of this compound

The fragmentation of the protonated molecule of this compound ([M+H]⁺, m/z 433.14) provides valuable structural information. The following diagram illustrates a proposed fragmentation pathway based on the observed product ions.

Antifungal Mode of Action - Cellular Effects

This compound exerts its antifungal activity through a multi-faceted mechanism that disrupts key cellular processes in pathogenic fungi. The primary effects include the induction of oxidative stress and the inhibition of cell wall biosynthesis.

References

- 1. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. scispace.com [scispace.com]

- 4. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Antifungal Activity Assay for Chaetoviridin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A is a secondary metabolite isolated from various species of the fungal genus Chaetomium, notably Chaetomium globosum. It belongs to the azaphilone class of compounds, which are known for their diverse biological activities. Recent studies have highlighted the potent antifungal properties of this compound against a range of pathogenic fungi, particularly those affecting plants. This has generated significant interest in its potential as a lead compound for the development of novel antifungal agents. This application note provides detailed protocols for determining the in vitro antifungal activity of this compound and summarizes its reported efficacy against various fungal species.

Materials and Reagents

-

This compound (purity ≥95%)

-

Fungal strains (e.g., Magnaporthe grisea, Pythium ultimum, Verticillium dahliae)

-

Potato Dextrose Broth (PDB) or other suitable fungal growth medium

-

Potato Dextrose Agar (PDA)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Sterile distilled water

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Incubator

Experimental Protocols

Preparation of Fungal Inoculum

A standardized fungal inoculum is crucial for reproducible results. The following protocol is based on established methods for antifungal susceptibility testing.

-

Fungal Culture: Grow the desired fungal strain on a PDA plate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Spore Suspension: Harvest spores by gently scraping the surface of the agar plate with a sterile loop or by flooding the plate with sterile saline and gently agitating.

-

Concentration Adjustment: Transfer the spore suspension to a sterile tube. Adjust the spore concentration to 1 x 105 spores/mL using a hemocytometer. For non-sporulating fungi, a mycelial suspension can be prepared by homogenizing a small piece of mycelial mat in sterile broth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound, which is the lowest concentration that inhibits visible fungal growth.

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the fungal growth medium (e.g., PDB) in a 96-well microtiter plate. The final concentrations may range from 0.1 µg/mL to 128 µg/mL.

-

Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 104 spores/mL.

-

Controls:

-

Positive Control: Wells containing fungal inoculum and growth medium without this compound.

-

Negative Control: Wells containing growth medium only.

-

Solvent Control: Wells containing fungal inoculum and the highest concentration of DMSO used in the assay.

-

-

Incubation: Incubate the microtiter plate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

Experimental Workflow

Caption: Experimental workflow for determining the in vitro antifungal activity of this compound.

Data Presentation

The in vitro antifungal activity of this compound has been evaluated against several plant pathogenic fungi. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Fungal Species | MIC (µg/mL) | Reference |

| Magnaporthe grisea | 1.23 | [1][2] |

| Pythium ultimum | 1.23 | [1][2] |

| Verticillium dahliae | - | [3][4][5] |

| Sclerotinia sclerotiorum | - | [3] |

| Botrytis cinerea | - | [3] |

| Fusarium graminearum | - | [3] |

| Phytophthora capsici | - | [3] |

| Fusarium moniliforme | - | [3] |

| Rhizoctonia solani | - | [3] |

Note: Specific MIC values for all listed fungi were not available in the searched literature, but this compound has shown inhibitory activity against them.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated. However, studies on Verticillium dahliae suggest that its antifungal effect involves the induction of cellular stress and disruption of cell integrity.[3][4][5] Treatment with this compound has been observed to cause cell necrosis, mycelial deformation, and an increase in the production of reactive oxygen species (ROS).[3][4][5] This suggests that this compound may interfere with multiple cellular processes, leading to fungal cell death.